![molecular formula C9H10ClN3 B171379 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile CAS No. 151414-95-8](/img/structure/B171379.png)
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile involves the inhibition of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then enter the nucleus and regulate gene expression. By inhibiting JAK enzymes, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can block the activation of STATs and reduce the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activation of JAK enzymes and reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile in lab experiments include its specificity for JAK enzymes and its potential use in the development of new drugs for autoimmune diseases. However, there are also limitations to using this compound, such as its potential toxicity and its limited availability.
Direcciones Futuras
There are several future directions for the research and development of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile. These include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
2. Development of new JAK inhibitors based on the structure of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile.
3. Investigation of the potential use of this compound in the treatment of other autoimmune diseases.
4. Studies on the combination of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile with other drugs for the treatment of autoimmune diseases.
5. Development of new formulations and delivery methods for this compound to improve its efficacy and safety.
Conclusion:
In conclusion, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile is a promising compound for the treatment of autoimmune diseases. Its specificity for JAK enzymes and its potential use in the development of new drugs make it an attractive target for scientific research. However, further studies are needed to fully understand its pharmacokinetics, pharmacodynamics, and potential side effects.
Métodos De Síntesis
The synthesis of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile involves the reaction of 2-chloro-3-cyanopyridine with 2-amino-2-methyl-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 100-110°C and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile has been extensively studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a JAK inhibitor and blocks the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can reduce inflammation and suppress the immune system, which is beneficial in the treatment of autoimmune diseases.
Propiedades
Número CAS |
151414-95-8 |
|---|---|
Nombre del producto |
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile |
Fórmula molecular |
C9H10ClN3 |
Peso molecular |
195.65 g/mol |
Nombre IUPAC |
2-[(2-chloropyridin-3-yl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C9H10ClN3/c1-9(2,6-11)13-7-4-3-5-12-8(7)10/h3-5,13H,1-2H3 |
Clave InChI |
ALYIXYJFIHMYDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
SMILES canónico |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
Sinónimos |
2-(2-Chloro-pyridin-3-ylamino)-2-methyl-propionitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



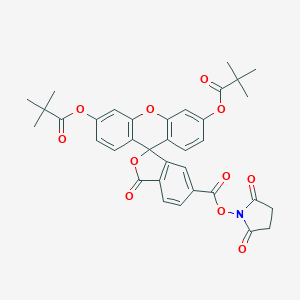
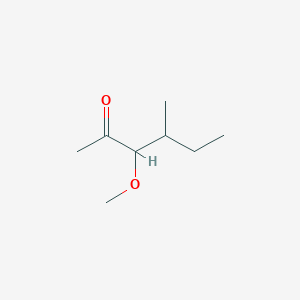
![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)
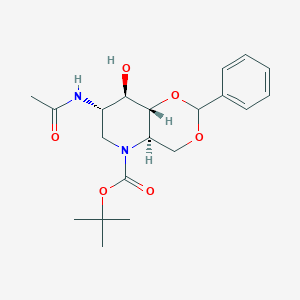
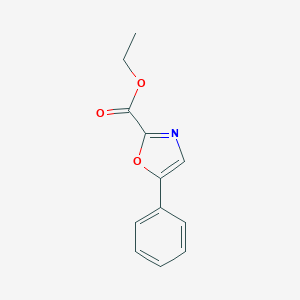
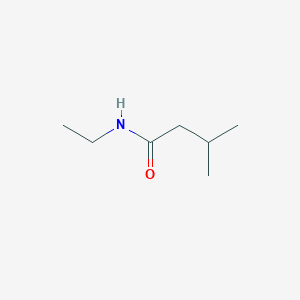
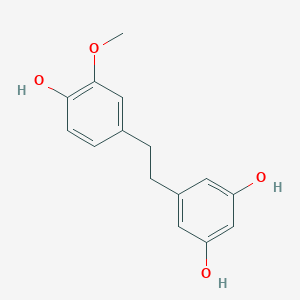

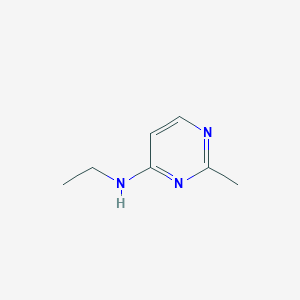
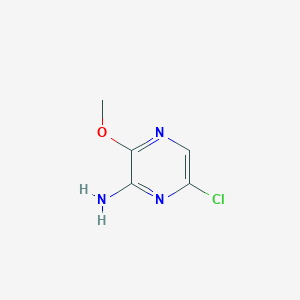
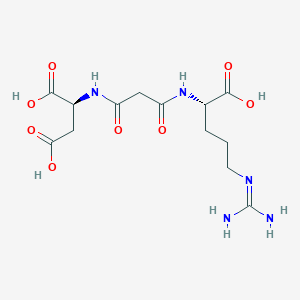
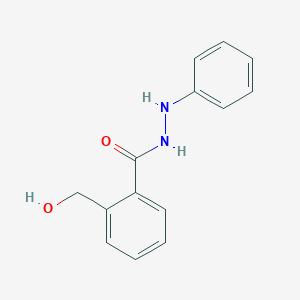
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
